4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Characterization
- A study by Zablotskaya et al. (2013) focused on synthesizing a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. They characterized these compounds using various spectroscopic methods and reported their conformational features through X-ray studies. This research highlights the significance of such compounds in psychotropic, anti-inflammatory, and cytotoxicity screenings (Zablotskaya et al., 2013).
Biological and Pharmacological Screening
- Patel et al. (2009) synthesized various benzothiazole derivatives, including those similar to our compound of interest, and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study showcases the diverse biological and pharmacological potential of these compounds (Patel et al., 2009).
PET Radiotracer Development
- Research by Abate et al. (2011) involved developing hybrid structures between two high-affinity σ2 receptor ligands, aiming to create candidates for σ2 PET tracers for tumor diagnosis. This study underscores the potential application of benzamide derivatives in medical imaging and cancer diagnosis (Abate et al., 2011).
Synthesis of Novel Heterocycles
- Darweesh et al. (2016) reported the synthesis of novel heterocycles, including benzothiazole and benzimidazole-based compounds, which could be relevant for further exploration of our compound's derivatives in various scientific applications (Darweesh et al., 2016).
Corrosion Inhibition
- A study by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for steel in acidic environments provides insight into the potential industrial applications of such compounds in protecting materials from corrosion (Hu et al., 2016).
Electroluminescent Layer Development
- Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including benzothiazole derivatives, for potential application in organic light-emitting devices. This research indicates the potential use of these compounds in the development of electroluminescent structures (Dobrikov et al., 2011).
properties
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
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Molecular Formula |
C29H32N4O3S2 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C29H32N4O3S2/c1-21-9-14-26-27(19-21)37-29(30-26)33(17-6-16-31(2)3)28(34)23-10-12-25(13-11-23)38(35,36)32-18-15-22-7-4-5-8-24(22)20-32/h4-5,7-14,19H,6,15-18,20H2,1-3H3 |
InChI Key |
AVOROEGEYAGDGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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